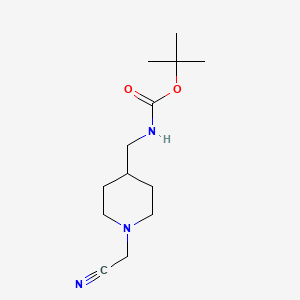

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate

概要

説明

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate: is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol . This compound is often used as a building block in chemical synthesis and has various applications in scientific research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethyl reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学的研究の応用

Chemistry: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of various bioactive molecules .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

作用機序

The mechanism of action of tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

- tert-Butyl methyl(piperidin-4-yl)carbamate

- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate .

Uniqueness: tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific structure, which includes a cyanomethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C13H23N3O2 and a molecular weight of 253.34 g/mol. It is primarily studied for its biological activity and potential therapeutic applications, particularly in the context of neurological disorders and other medical conditions.

The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the cyanomethyl group. These components enable the compound to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects.

Research Findings

Recent studies have explored the compound's role in inhibiting key enzymes associated with neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby potentially enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in conditions like Alzheimer's disease, where cholinergic function is compromised.

Case Studies

- Inhibition of Amyloid Beta Aggregation : In vitro studies demonstrated that this compound could inhibit amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. The compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, suggesting its potential as a therapeutic agent in preventing neurodegeneration related to Aβ accumulation .

- Neuroprotective Effects : In cell culture models, the compound exhibited protective effects against Aβ-induced cytotoxicity in astrocytes. When treated with both Aβ and this compound, astrocyte cell viability improved significantly compared to treatment with Aβ alone .

- Cytokine Modulation : The compound also demonstrated a capacity to reduce pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, indicating its potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| tert-Butyl methyl(piperidin-4-yl)carbamate | Structure | AChE inhibition |

| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Structure | Antidepressant effects |

| This compound | Structure | Aβ aggregation inhibition |

The presence of the cyanomethyl group in this compound distinguishes it from other piperidine derivatives, potentially enhancing its binding affinity to biological targets.

特性

IUPAC Name |

tert-butyl N-[[1-(cyanomethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)15-10-11-4-7-16(8-5-11)9-6-14/h11H,4-5,7-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBLOYMIEZRLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。